Atranorin

Übersicht

Beschreibung

Atranorin is a secondary metabolite produced by some species of lichenThis compound is known for its diverse biological activities, including analgesic, anti-inflammatory, antibacterial, antifungal, cytotoxic, antioxidant, antiviral, and immunomodulatory properties .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Atranorin kann aus Flechten mit Lösungsmitteln wie Acetonitril oder Aceton extrahiert werden. Der Extraktionsprozess sollte starke Säuren oder Basen vermeiden, um die Stabilität der Verbindung zu erhalten . Die Verbindung ist in Acetonitril am stabilsten, und ihre Konzentration kann mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) genau gemessen werden .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet in erster Linie die Extraktion aus Flechten. Der Prozess umfasst das Ernten von Flechten, das Trocknen und anschliessend die Verwendung von Lösungsmitteln wie Acetonitril zur Extraktion. Der Extrakt wird dann mittels chromatographischer Verfahren gereinigt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Atranorin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es durch Umesterung in Methanol und Ethanol abgebaut wird, bis ein Gleichgewicht erreicht ist. Starke Basen können this compound durch Verseifung abbauen, während starke Säuren seine Konzentration im Laufe der Zeit deutlich erhöhen können .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel können zur Oxidation von this compound verwendet werden.

Reduktion: Reduktionsmittel können zur Reduktion von this compound eingesetzt werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise verschiedene oxidierte Derivate von this compound ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Oncological Applications

Atranorin has garnered significant attention for its anticancer properties. Research indicates that it can inhibit lung cancer cell motility and tumorigenesis by modulating several signaling pathways.

Key Findings:

- Mechanism of Action: this compound suppresses the activity of β-catenin, a critical factor in cancer progression, by inhibiting its nuclear import and downregulating target genes involved in tumor growth such as CD44 and cyclin-D1 .

- In vitro and In vivo Studies: In both laboratory and animal models, this compound has shown a dose-dependent inhibition of cancer cell proliferation. For example, treatment with this compound resulted in a 70% decrease in AP-1 activity at 10 μg/mL .

- Additional Cancer Types: Beyond lung cancer, this compound has demonstrated efficacy against breast cancer cells by interacting with protein kinase B .

Pharmacological Properties

This compound exhibits a range of pharmacological effects that may be harnessed for therapeutic purposes.

Biological Activities:

- Anti-inflammatory and Analgesic Effects: this compound has been shown to inhibit cyclooxygenase enzymes and leukotriene production, suggesting potential use in pain management .

- Antimicrobial Properties: It demonstrates antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

- Neuroprotective Effects: Recent studies indicate that this compound may enhance the expression of neurotrophic factors, suggesting potential applications in neurodegenerative diseases .

Behavioral Science Applications

Emerging research highlights this compound's potential in addressing mental health issues.

Case Studies:

- Anxiolytic and Antidepressant Effects: Animal studies have indicated that this compound may alleviate depression-like symptoms, showing promise as a natural treatment for anxiety disorders .

- Behavioral Impact Studies: Investigations into its effects on healthy organisms have begun to reveal both positive behavioral changes and potential side effects .

Data Summary Table

The following table summarizes key findings from recent studies on this compound:

Wirkmechanismus

Atranorin exerts its effects through various molecular targets and pathways. It inhibits the activation of the NLRP3 inflammasome by targeting the ASC protein, thereby preventing cytokine secretion and cell pyroptosis . This mechanism highlights its potential therapeutic effects in inflammation-related diseases, such as acute inflammation, gouty arthritis, and ulcerative colitis . Additionally, this compound suppresses lung cancer cell motility and tumorigenesis .

Vergleich Mit ähnlichen Verbindungen

Atranorin ist unter den sekundären Flechtenmetaboliten einzigartig aufgrund seiner vielfältigen biologischen Aktivitäten. Zu den ähnlichen Verbindungen gehören:

Usninsäure: Bekannt für ihre antimikrobiellen und krebshemmenden Eigenschaften.

Perlatolic Säure: Zeigt antioxidative und entzündungshemmende Wirkungen.

Physodinsäure: Hat potenzielle antidiabetische und antioxidative Wirkungen.

This compound zeichnet sich durch sein breites Spektrum an biologischen Aktivitäten und seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten aus.

Biologische Aktivität

Atranorin is a secondary metabolite primarily derived from lichens, particularly from species like Cladina kalbii and Stereocaulon caespitosum. It has garnered attention in scientific research due to its diverse biological activities, including anti-cancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Anticancer Properties

This compound has been extensively studied for its potential anticancer effects. Research indicates that it inhibits cell motility and tumorigenesis in various cancer cell lines, including lung cancer cells (A549) and hepatocellular carcinoma (HCC) cells.

- Mechanism of Action : this compound suppresses β-catenin-mediated TOPFLASH activity by inhibiting the nuclear import of β-catenin and downregulating downstream target genes such as CD44, cyclin-D1, and c-myc. It also decreases the activity of Rho GTPases (Rac1, Cdc42, RhoA), which are crucial for cell motility and invasion .

- In Vitro Studies : In a study involving A549 cells, this compound significantly reduced cell migration and invasion at doses starting from 10 μg/mL. The inhibition of AP-1 transcriptional factors (c-jun and c-fos) was observed in treated cells .

- In Vivo Studies : In mouse models, this compound administration led to a reduction in tumor volume and weight when administered at a dose of 5 μg/mL .

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In toxicity studies, it was shown to reduce inflammation without causing substantial acute or subchronic toxicity.

- Toxicity Testing : Acute toxicity tests on rats indicated that this compound caused hypoactivity but did not lead to significant histological changes in organs. Subchronic studies revealed increases in certain liver enzymes without notable organ damage .

Antibacterial and Antifungal Effects

Research has demonstrated that this compound possesses antibacterial and antifungal properties.

- Antibacterial Activity : this compound has shown effectiveness against various bacteria, with studies indicating significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 70 µM depending on the bacterial strain tested .

- Antifungal Activity : Similar efficacy has been reported against fungal strains, making this compound a candidate for further exploration in treating infections caused by resistant microorganisms.

Antioxidant Properties

This compound also exhibits antioxidant activity, which contributes to its overall therapeutic potential.

- Mechanism : It reduces oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses. This property is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in disease progression .

Case Study 1: Lung Cancer Treatment

In a controlled study involving human lung cancer cell lines (A549), this compound was administered at varying concentrations. The results indicated:

- Cell Viability Reduction : Treatment with this compound at 10 μg/mL resulted in approximately 70% reduction in cell viability.

- Gene Expression Modulation : Key genes involved in cell proliferation and metastasis were downregulated, supporting the compound's potential as an adjunct therapy in lung cancer treatment .

Case Study 2: Hepatocellular Carcinoma

In another study focusing on HCC cells:

- MTT Assay Results : this compound significantly inhibited cell growth at concentrations as low as 25 µM.

- Morphological Changes : Microscopic examination revealed altered cell morphology consistent with apoptotic processes following this compound treatment .

Summary Table of Biological Activities

Eigenschaften

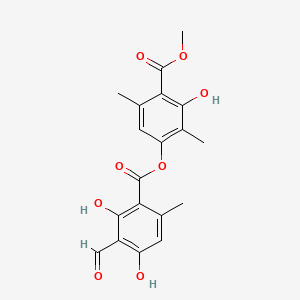

IUPAC Name |

(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-formyl-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-8-5-12(21)11(7-20)17(23)15(8)19(25)27-13-6-9(2)14(18(24)26-4)16(22)10(13)3/h5-7,21-23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOYKYXNDHOHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197319 | |

| Record name | Atranorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-20-9 | |

| Record name | Atranorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atranorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atranorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atranorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atranorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRANORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/450U2VJ2VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.